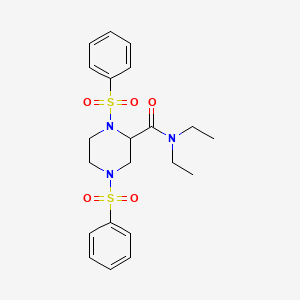
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide (DEPC) is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and organic solvents. DEPC has a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the covalent modification of amino acid residues in proteins. It reacts with the imidazole group of histidine residues, resulting in the formation of a stable adduct. This modification can lead to the inhibition of enzyme activity or the alteration of protein structure.
Biochemical and physiological effects:
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several proteases, which are important enzymes involved in the breakdown of proteins. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its ability to inhibit the activity of proteases. This makes it a valuable tool for studying the role of proteases in biological systems. However, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has some limitations. It can react with other amino acid residues besides histidine, which can lead to the nonspecific modification of proteins. Additionally, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and inflammation. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could also be used as a tool for the modification of proteins in a site-specific manner. Additionally, the development of new synthetic methods for N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could lead to improved yields and purity. Finally, the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in combination with other reagents could lead to the development of new chemical probes for studying biological systems.
Conclusion:
In conclusion, N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a valuable tool for scientific research. It has been used as a protease inhibitor and a reagent for the modification of amino acids in peptides and proteins. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. However, it also has limitations, and its use should be carefully controlled. There are several future directions for the use of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in scientific research, and it will likely continue to be an important tool for many years to come.
Méthodes De Synthèse
The synthesis of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of piperazine with diethylamine and phenylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or column chromatography. The yield of N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is typically around 50-60%.
Applications De Recherche Scientifique
N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been widely used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. N,N-diethyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been used as a reagent for the modification of amino acids in peptides and proteins. It reacts with histidine residues, resulting in the formation of a stable imidazole adduct.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-22(4-2)21(25)20-17-23(30(26,27)18-11-7-5-8-12-18)15-16-24(20)31(28,29)19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSPORMAGFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

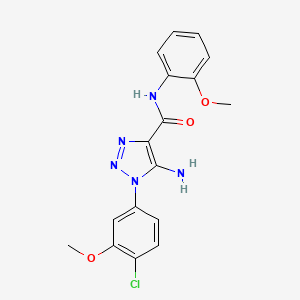
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
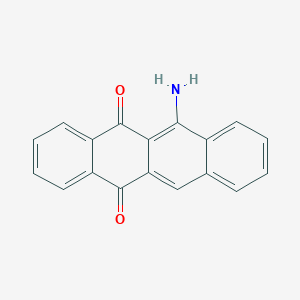
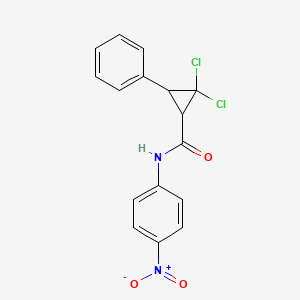
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
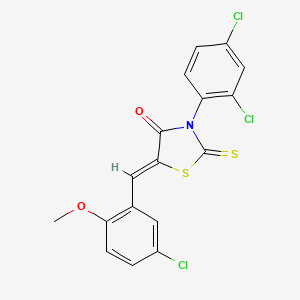
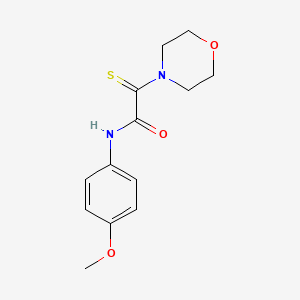
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)
![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)